molecular formula C23H30N2O4 B14745272 Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate CAS No. 5331-16-8

Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate

Cat. No.: B14745272
CAS No.: 5331-16-8
M. Wt: 398.5 g/mol
InChI Key: CTCABJZSMFWWRO-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenylmethoxy group, and a dimethylphenyl carbamoyl group. Its molecular formula is C22H30N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable phenylmethoxy compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the temperature is maintained at around 0°C to room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and yield. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • N-Boc-ethylenediamine
  • N-Boc-N-methylethylenediamine

Uniqueness

Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler carbamates, this compound exhibits enhanced stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

5331-16-8

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl N-[1-(2,6-dimethylanilino)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate

InChI

InChI=1S/C23H30N2O4/c1-16-10-9-11-17(2)20(16)25-21(26)19(24-22(27)29-23(3,4)5)15-28-14-18-12-7-6-8-13-18/h6-13,19H,14-15H2,1-5H3,(H,24,27)(H,25,26)

InChI Key

CTCABJZSMFWWRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(COCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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